

A Technical Guide to **trans-1-Phenyl-1,3-butadiene** for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Phenyl-1,3-butadiene**

Cat. No.: **B073350**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **trans-1-Phenyl-1,3-butadiene**, a versatile organic compound with applications in polymer chemistry and as a building block for more complex molecules. This document outlines its commercial availability, physicochemical properties, and key experimental protocols, including its synthesis and participation in cycloaddition and polymerization reactions.

Commercial Availability and Properties

trans-1-Phenyl-1,3-butadiene is readily available from several commercial chemical suppliers. The typical purity of the commercially available product is $\geq 95\%$, as determined by HPLC. For research and development purposes, it is commonly supplied in quantities ranging from grams to kilograms.

Physicochemical Data

A summary of the key physical and chemical properties of **trans-1-Phenyl-1,3-butadiene** is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental setups.

Property	Value	Reference
CAS Number	16939-57-4	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₀	[1] [2] [4]
Molecular Weight	130.19 g/mol	[1] [2] [4]
Appearance	Liquid	[2] [3]
Purity	≥95.0% (HPLC)	[1] [2] [4]
Melting Point	5 °C	
Flash Point	55 °C (131 °F)	[1] [3]
Density	0.929 g/mL	
Refractive Index	1.592	
Storage Temperature	-20°C	[2] [3]
Stabilizer	~0.2% 2,6-di-tert-butyl-4-methylphenol	[2] [3]

Experimental Protocols

trans-1-Phenyl-1,3-butadiene is a valuable reagent in several important organic reactions. Detailed below are protocols for its synthesis via the Wittig reaction, its use in a Diels-Alder dimerization, and its polymerization.

Synthesis of trans-1-Phenyl-1,3-butadiene via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. The following protocol describes the synthesis of **trans-1-Phenyl-1,3-butadiene** from **trans-cinnamaldehyde**.

Materials:

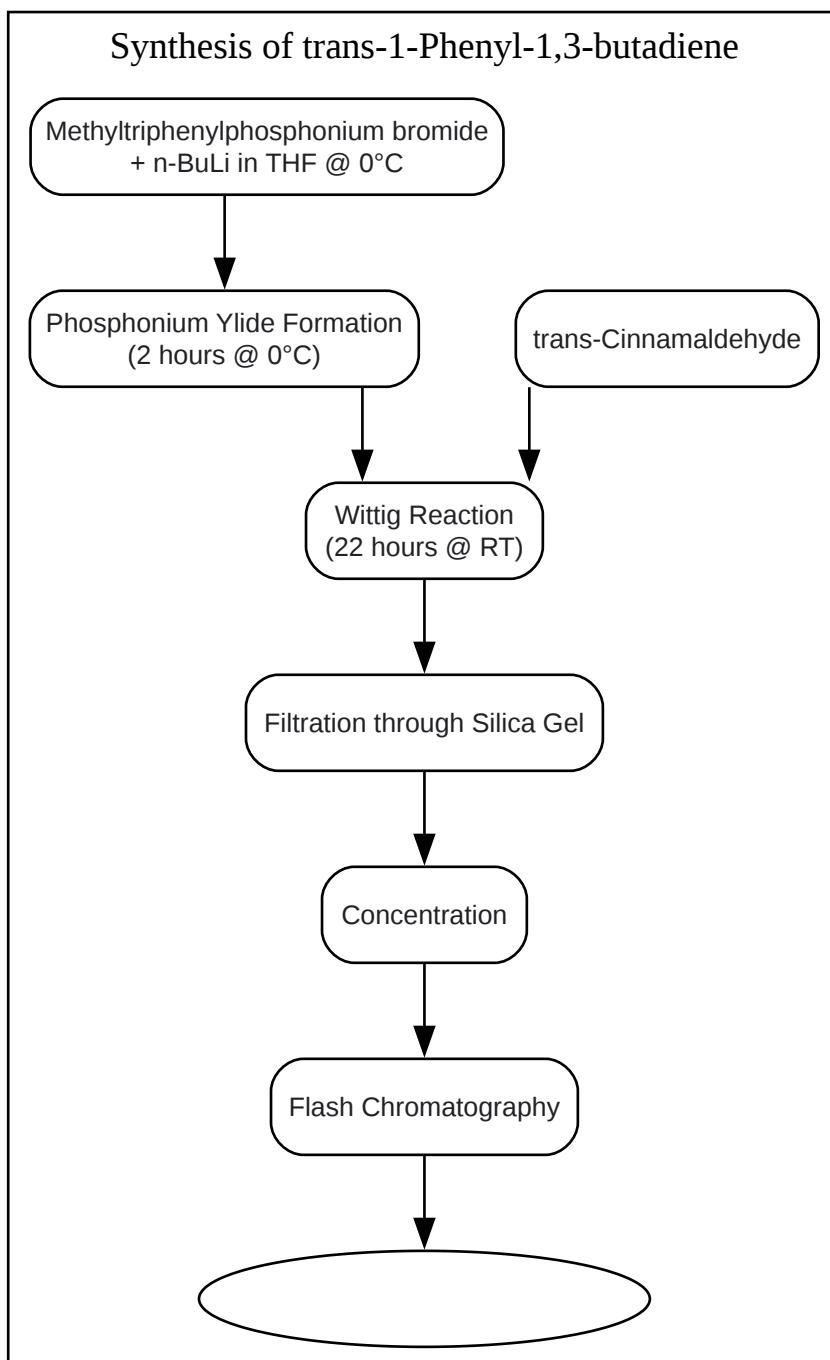
- Methyltriphenylphosphonium bromide

- n-Butyllithium (n-BuLi) in hexane
- Anhydrous Tetrahydrofuran (THF)
- trans-Cinnamaldehyde
- Diethyl ether
- Silica gel
- Petroleum ether

Procedure:

- Under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (14.3 g, 40.0 mmol) in anhydrous THF (250 mL) in a flask cooled to 0 °C.
- Add n-butyllithium (16 mL of a 2.5 M solution in hexane, 40.0 mmol) dropwise over 30 minutes to the suspension.
- Stir the resulting mixture at 0 °C for an additional 2 hours to form the ylide.
- Add trans-cinnamaldehyde (4.2 g, 32.0 mmol) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 22 hours.
- After the reaction is complete, filter the brown suspension through a short pad of silica gel, washing with diethyl ether (3 x 100 mL).
- Concentrate the combined filtrate under reduced pressure.
- Purify the residue by silica gel flash chromatography using petroleum ether as the eluent to yield **trans-1-Phenyl-1,3-butadiene** as a colorless oil.

Visualization of the Synthetic Workflow:



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Workflow for the synthesis of trans-1-Phenyl-1,3-butadiene.

Diels-Alder Dimerization of trans-1-Phenyl-1,3-butadiene

trans-1-Phenyl-1,3-butadiene can undergo a thermal [4+2] cycloaddition (Diels-Alder) reaction, where one molecule acts as the diene and another as the dienophile, leading to the

formation of substituted cyclohexene dimers.

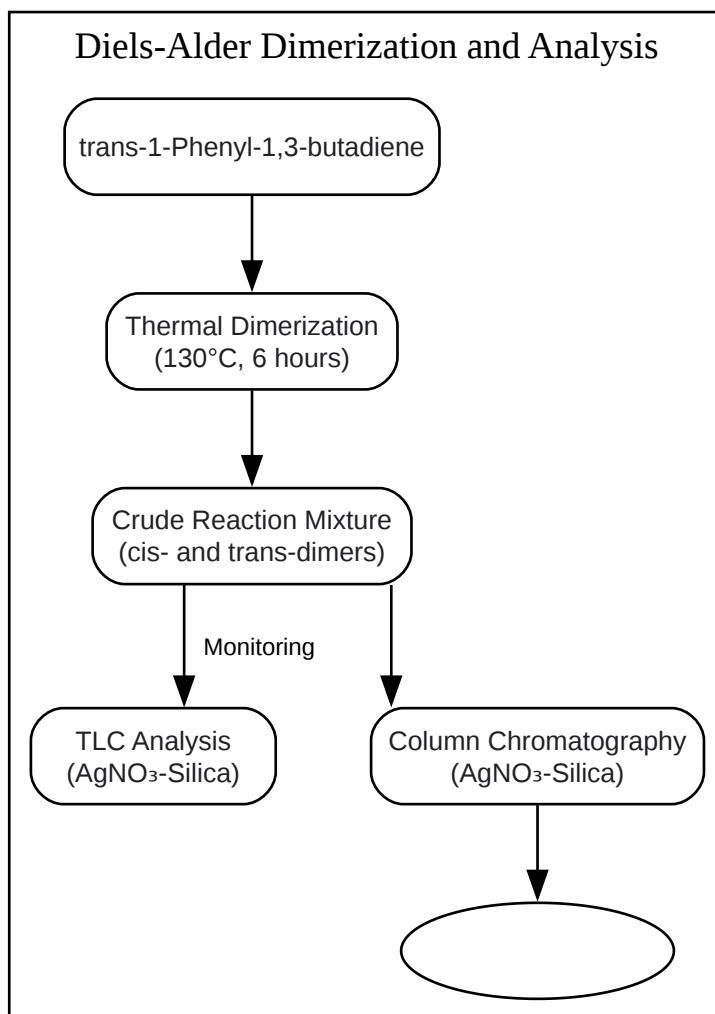
Materials:

- **trans-1-Phenyl-1,3-butadiene**
- Reaction vessel suitable for heating under inert atmosphere
- Thin-layer chromatography (TLC) plates (silica gel impregnated with silver nitrate)
- Column for chromatography (silica gel impregnated with silver nitrate)
- Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

- Place **trans-1-Phenyl-1,3-butadiene** in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- Heat the neat liquid at 130 °C for 6 hours.
- Monitor the reaction progress by taking small aliquots and analyzing them by thin-layer chromatography (TLC) on silica gel plates impregnated with silver nitrate. This allows for the separation of the starting material and the isomeric dimer products.
- Upon completion, cool the reaction mixture to room temperature.
- Isolate the major dimeric products by column chromatography on silica gel impregnated with silver nitrate. The expected products are cis- and trans-3-phenyl-4-(trans-styryl)cyclohexene.

Visualization of the Dimerization and Analysis Workflow:



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Workflow for the Diels-Alder dimerization of **trans-1-Phenyl-1,3-butadiene**.

Polymerization of trans-1-Phenyl-1,3-butadiene

trans-1-Phenyl-1,3-butadiene can be polymerized to produce poly(**1-phenyl-1,3-butadiene**).

The following is a representative protocol for its coordination polymerization.

Materials:

- Titanium [OSO]-type catalyst
- Methylaluminoxane (MAO)

- **trans-1-Phenyl-1,3-butadiene (1PB)**
- Dry toluene
- Schlenk tube and magnetic stirrer

Procedure:

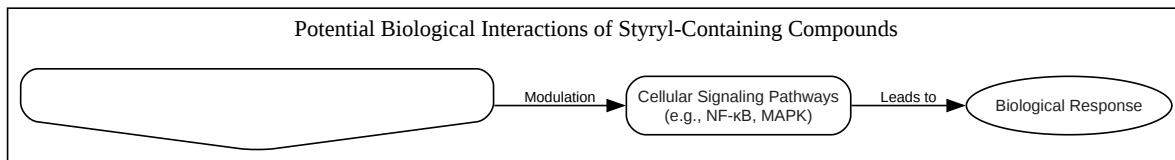
- In a 10 mL Schlenk tube equipped with a magnetic stirrer, dissolve the titanium catalyst (10 μmol) in 3 mL of dry toluene.
- Add MAO to the solution and stir for 30 minutes to preactivate the catalyst.
- Add **trans-1-Phenyl-1,3-butadiene** (0.3 g, 2.3 mmol) to the activated catalyst solution.
- Place the Schlenk tube in an oil bath thermostated to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 15 hours).
- Quench the polymerization by adding acidified ethanol containing a stabilizer (e.g., 2,6-di-tert-butyl-4-methylphenol).
- Wash the resulting polymer repeatedly with ethanol.
- Dry the polymer in a vacuum oven at 40 °C to a constant weight.

Potential Biological Relevance

While **trans-1-Phenyl-1,3-butadiene** itself is not extensively studied for its biological activity, its core structure, the styryl moiety, is present in a wide range of biologically active molecules. Derivatives containing the styryl group have been reported to exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.^{[5][6]} The biological activity of these related compounds suggests that **trans-1-Phenyl-1,3-butadiene** could serve as a valuable scaffold for the development of new therapeutic agents.

The mechanism of action for styryl-containing compounds is diverse and depends on the overall molecular structure. For instance, some styryl derivatives can interact with cellular signaling pathways involved in inflammation and cell proliferation.

Generalized Potential for Biological Interaction:

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Generalized interaction of styryl compounds with cellular pathways.

Disclaimer: This guide is intended for informational purposes for a scientific audience. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions. The information on biological activity is based on related compounds and does not imply proven activity for **trans-1-Phenyl-1,3-butadiene** itself.

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- To cite this document: BenchChem. [A Technical Guide to trans-1-Phenyl-1,3-butadiene for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073350#commercial-suppliers-of-trans-1-phenyl-1-3-butadiene\]](https://www.benchchem.com/product/b073350#commercial-suppliers-of-trans-1-phenyl-1-3-butadiene)

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